molecular formula C12H17NO2S B14615746 [(1-Nitrohexyl)sulfanyl]benzene CAS No. 59906-56-8

[(1-Nitrohexyl)sulfanyl]benzene

Katalognummer: B14615746
CAS-Nummer: 59906-56-8
Molekulargewicht: 239.34 g/mol
InChI-Schlüssel: GWUNTHKEHIXILI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1-Nitrohexyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a nitrohexyl group and a sulfanyl group. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Nitrohexyl)sulfanyl]benzene typically involves the nitration of hexylbenzene followed by the introduction of a sulfanyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group onto the hexyl chain. The subsequent introduction of the sulfanyl group can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfanylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[(1-Nitrohexyl)sulfanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid and sulfuric acid).

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

[(1-Nitrohexyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of [(1-Nitrohexyl)sulfanyl]benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nitrobenzene: Contains a nitro group attached directly to the benzene ring.

    Hexylbenzene: Contains a hexyl group attached to the benzene ring.

    Thiophenol: Contains a sulfanyl group attached to the benzene ring.

Uniqueness

[(1-Nitrohexyl)sulfanyl]benzene is unique due to the presence of both a nitrohexyl group and a sulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

59906-56-8

Molekularformel

C12H17NO2S

Molekulargewicht

239.34 g/mol

IUPAC-Name

1-nitrohexylsulfanylbenzene

InChI

InChI=1S/C12H17NO2S/c1-2-3-5-10-12(13(14)15)16-11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3

InChI-Schlüssel

GWUNTHKEHIXILI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC([N+](=O)[O-])SC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.